

ERD-12310A: A Technical Guide for Researchers in ER+ Breast Cancer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

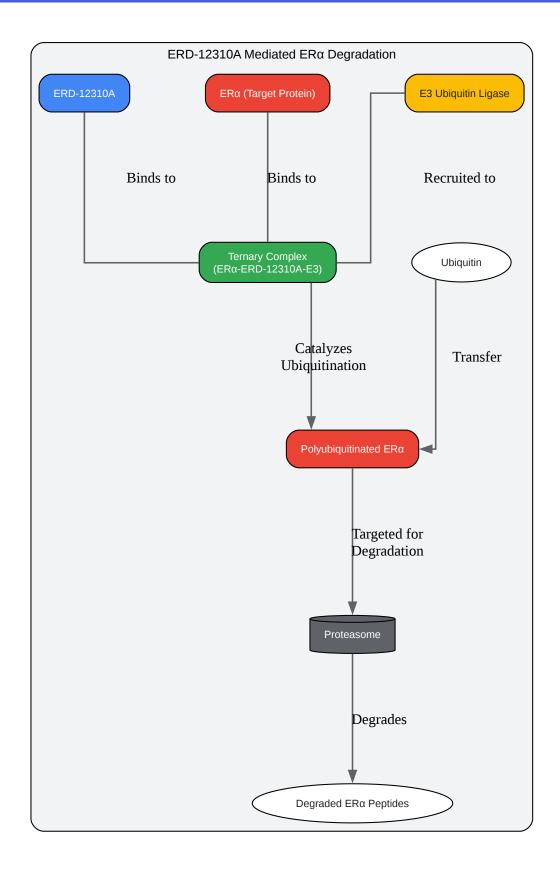
ERD-12310A is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2] In preclinical studies, it has demonstrated exceptional potency and efficacy in models of ER+ breast cancer, including those resistant to current endocrine therapies.[1][2] This technical guide provides a comprehensive overview of **ERD-12310A**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

ERD-12310A represents a promising therapeutic strategy for ER+ breast cancer by harnessing the body's own ubiquitin-proteasome system to eliminate the ERα protein, a key driver of this cancer subtype.[1][2] Its ability to overcome resistance mechanisms associated with ESR1 mutations highlights its potential to address a significant unmet clinical need.[1][2]

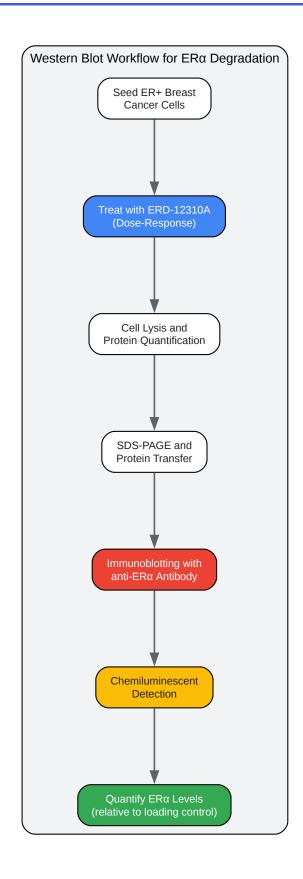
Mechanism of Action

ERD-12310A is a heterobifunctional molecule that simultaneously binds to ER α and an E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the ubiquitination of ER α and its subsequent degradation by the proteasome.

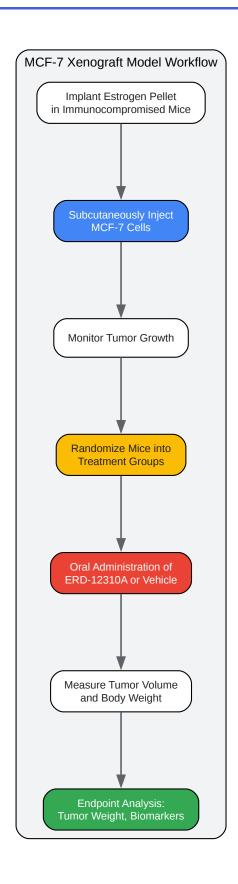












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References

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